![molecular formula C24H25FN4O5 B1141187 Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate CAS No. 1189916-86-6](/img/structure/B1141187.png)
Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that are often synthesized for their potential biological activities and chemical properties. Research in this area explores various synthetic routes, molecular structures, and the potential for application in different fields, excluding direct drug use or dosage considerations.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including acylation, nucleophilic substitution, and optimization of reaction conditions for improved yields. For example, Gan et al. (2021) detailed the synthesis of phenyl carbamate derivatives as intermediates in antitumor drugs through acylation and nucleophilic substitution, demonstrating the complexity and the precise conditions required for such syntheses (Gan et al., 2021).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. Single-crystal X-ray diffraction is a common technique used to elucidate the molecular geometry, as demonstrated by Hu et al. (2011) for a structurally related compound (Hu et al., 2011).
Chemical Reactions and Properties
Carbamates, such as the one described, undergo various chemical reactions, including cyclization and hydrolysis, under specific conditions. The study of these reactions helps in understanding the stability and reactivity of the compounds. For instance, Rahmathullah et al. (1999) explored the synthesis and evaluation of carbamate analogues for their prodrug potential, indicating the versatility and reactivity of such compounds (Rahmathullah et al., 1999).
Applications De Recherche Scientifique
Synthesis of Antitumor Drug Intermediates :
- Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an analogue of the target compound, was synthesized as an important intermediate for antitumor drugs. The compound is particularly used in small molecular inhibitors for anti-tumor applications. Its synthesis involves acylation and nucleophilic substitution, starting from 6-chloropyrimidine-4-amine (Gan et al., 2021).
Derivative Formation for Biological Applications :
- The formation of Schiff bases from 5-Acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with various carbamates, leading to compounds with potential biological applications, was reported. These compounds further undergo reactions to form different types of carbamates, suggesting a diverse range of chemical modifications and applications (Velikorodov et al., 2019).
Development of Prodrugs :
- The synthesis and evaluation of carbamate analogues as prodrugs against Pneumocystis carinii pneumonia (PCP) were described. This study illustrates the potential of carbamate derivatives in medicinal chemistry, highlighting their role in enhancing the therapeutic index of drugs (Rahmathullah et al., 1999).
Exploring Chemical Modifications :
- The chemical modification of the pyridine moiety in the molecule, specifically the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, was investigated to optimize biological properties. This study underscores the significance of structural modifications in enhancing the biological activity of carbamate derivatives (Ukrainets et al., 2015).
Propriétés
IUPAC Name |
benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O5/c1-24(2,28-23(33)34-14-16-7-5-4-6-8-16)22-27-18(19(30)21(32)29(22)3)20(31)26-13-15-9-11-17(25)12-10-15/h4-12,30H,13-14H2,1-3H3,(H,26,31)(H,28,33)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQDMQRPJOGQNV-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

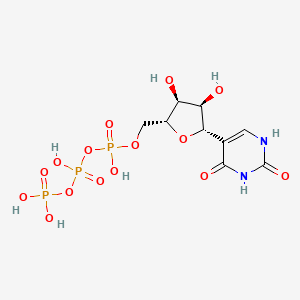

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)
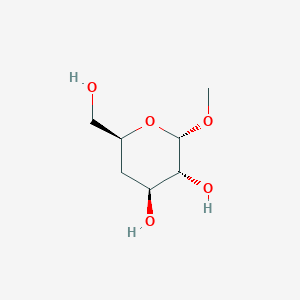



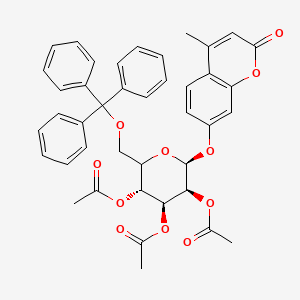
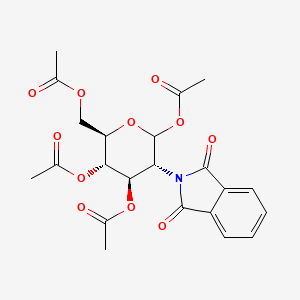
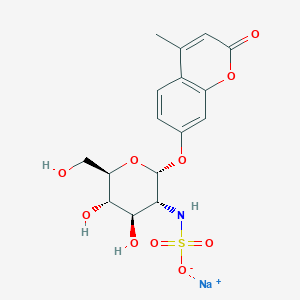

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)
